REACTION_CXSMILES
|
[F:1][C:2]1[CH:3]=[C:4]([C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][C:11]=2[NH2:16])[CH:5]=[C:6]([F:9])[C:7]=1[F:8].[F:17][CH:18]([F:28])[C:19]1[C:23]([C:24](Cl)=[O:25])=[CH:22][N:21]([CH3:27])[N:20]=1>N1C=CC=CC=1>[F:28][CH:18]([F:17])[C:19]1[C:23]([C:24]([NH:16][C:11]2[CH:12]=[CH:13][CH:14]=[CH:15][C:10]=2[C:4]2[CH:3]=[C:2]([F:1])[C:7]([F:8])=[C:6]([F:9])[CH:5]=2)=[O:25])=[CH:22][N:21]([CH3:27])[N:20]=1
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Name
|
|
Quantity
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9.55 kg
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Type
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reactant
|
Smiles
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FC=1C=C(C=C(C1F)F)C1=C(C=CC=C1)N
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Name
|
|
Quantity
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6 kg
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Type
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solvent
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Smiles
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N1=CC=CC=C1
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Name
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|
Quantity
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8.3 kg
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Type
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reactant
|
Smiles
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FC(C1=NN(C=C1C(=O)Cl)C)F
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Control Type
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UNSPECIFIED
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Setpoint
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45 °C
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Type
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CUSTOM
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Details
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The mixture was stirred at 45° C.
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
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were added
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Type
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CUSTOM
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Details
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Due to the exothermic nature of the reaction
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Type
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TEMPERATURE
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Details
|
the temperature raised to 55° C
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Type
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CUSTOM
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Details
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Post-reaction
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Type
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STIRRING
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Details
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by stirring for 1 hour at 55° C.
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Duration
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1 h
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Type
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EXTRACTION
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Details
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Three extractions at 85° C. with 16 liter hydrochloric acid (5%), 14 liter sodium hydrogen carbonate (8%), and 14 liter
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Type
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TEMPERATURE
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Details
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The resulting clear solution in toluene was cooled from 85° C. with a rate of 10° C. per hour to 0° C
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Type
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CUSTOM
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Details
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Around 75° C.
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Type
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CUSTOM
|
Details
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at 75° C.
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Type
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CUSTOM
|
Details
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73° C.
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Type
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FILTRATION
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Details
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The resulting slurry was filtered at 0° C. over a process
|
Type
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FILTRATION
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Details
|
filter
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Type
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WASH
|
Details
|
the filter cake was washed with 10 kg toluene at 0° C
|
Type
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CUSTOM
|
Details
|
After drying in the drying cabinet at 80° C.
|
Reaction Time |
12 h |
Name
|
|
Type
|
product
|
Smiles
|
FC(C1=NN(C=C1C(=O)NC1=C(C=CC=C1)C1=CC(=C(C(=C1)F)F)F)C)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 13.5 kg | |
YIELD: CALCULATEDPERCENTYIELD | 83% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |